molecular formula C15H13BrO2S B12066238 Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate CAS No. 63743-92-0

Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate

Cat. No.: B12066238
CAS No.: 63743-92-0
M. Wt: 337.2 g/mol
InChI Key: FBIMENFKLHBQIH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a bromophenylthio group attached to the benzoic acid moiety, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester typically involves the reaction of 2-bromothiophenol with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired ester compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, resulting in the formation of the corresponding phenylthio derivative.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium thiolate or primary amines are used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenylthio derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester involves its interaction with specific molecular targets. The bromophenylthio group can interact with enzymes or receptors, leading to modulation of their activity. The ethyl ester group facilitates the compound’s entry into cells, where it can exert its effects on intracellular pathways.

Comparison with Similar Compounds

  • Benzoic acid, 2-[(2-chlorophenyl)thio]-, ethyl ester
  • Benzoic acid, 2-[(2-fluorophenyl)thio]-, ethyl ester
  • Benzoic acid, 2-[(2-iodophenyl)thio]-, ethyl ester

Comparison:

  • Uniqueness: The presence of the bromine atom in benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
  • Reactivity: The bromine derivative may exhibit different reactivity patterns in substitution and reduction reactions compared to its analogs.
  • Applications: While all these compounds have potential applications in synthesis and research, the specific properties of the bromine derivative make it particularly valuable in certain contexts.

Properties

CAS No.

63743-92-0

Molecular Formula

C15H13BrO2S

Molecular Weight

337.2 g/mol

IUPAC Name

ethyl 2-(2-bromophenyl)sulfanylbenzoate

InChI

InChI=1S/C15H13BrO2S/c1-2-18-15(17)11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3

InChI Key

FBIMENFKLHBQIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2Br

Origin of Product

United States

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